REACTION_CXSMILES
|
[CH2:1]([N:4]=[CH:5][C:6]([CH3:11])([CH3:10])[CH2:7][CH:8]=[CH2:9])[CH:2]=[CH2:3].[BH4-].[Na+]>CO>[CH2:1]([NH:4][CH2:5][C:6]([CH3:11])([CH3:10])[CH2:7][CH:8]=[CH2:9])[CH:2]=[CH2:3] |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at r.t. for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition the mixture
|
Type
|
CUSTOM
|
Details
|
Methanol was removed on rotavapor
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between EtOAc/20% NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)NCC(CC=C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.26 g | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |